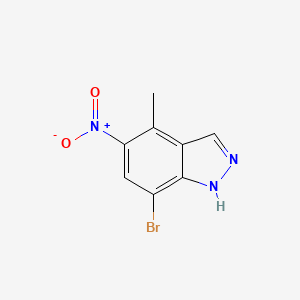
7-Brom-4-methyl-5-nitro-1H-indazol
Übersicht
Beschreibung
7-Bromo-4-methyl-5-nitro-1H-indazole: is a heterocyclic aromatic compound with the molecular formula C8H6BrN3O2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-4-methyl-5-nitro-1H-indazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 7-bromo-4-methyl-5-nitro-1H-indazole is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes involved in disease pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry: In the industrial sector, 7-bromo-4-methyl-5-nitro-1H-indazole is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the performance and stability of these materials.
Wirkmechanismus
Target of Action
It’s known that similar compounds often target the respiratory system .
Biochemical Pathways
Indazole derivatives, a class of compounds to which 7-bromo-4-methyl-5-nitro-1h-indazole belongs, are known to play significant roles in cell biology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-bromo-4-methyl-5-nitro-1H-indazole . .
Safety and Hazards
While specific safety and hazard information for “7-bromo-4-methyl-5-nitro-1H-indazole” is not available in the retrieved papers, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Zukünftige Richtungen
Indazole-containing derivatives, including “7-bromo-4-methyl-5-nitro-1H-indazole”, continue to gain considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing methods to construct these heterocycles with better biological activities .
Biochemische Analyse
Biochemical Properties
7-Bromo-4-methyl-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the synthesis of cyclic benzimidazole derivatives, which function as protein kinase activators . These activators are crucial in the treatment of diseases such as type 2 diabetes and hyperglycemia. The interactions of 7-bromo-4-methyl-5-nitro-1H-indazole with these biomolecules are primarily through binding to specific active sites, thereby modulating their activity.
Cellular Effects
The effects of 7-bromo-4-methyl-5-nitro-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a protein kinase activator can lead to the phosphorylation of target proteins, thereby altering their function and activity. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 7-bromo-4-methyl-5-nitro-1H-indazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-4-methyl-5-nitro-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to 7-bromo-4-methyl-5-nitro-1H-indazole in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-bromo-4-methyl-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the activation of protein kinases involved in glucose metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s beneficial effects are only evident within a specific dosage range .
Metabolic Pathways
7-Bromo-4-methyl-5-nitro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. The metabolic pathways of 7-bromo-4-methyl-5-nitro-1H-indazole are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 7-bromo-4-methyl-5-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of 7-bromo-4-methyl-5-nitro-1H-indazole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of 7-bromo-4-methyl-5-nitro-1H-indazole is crucial for its activity and function, as it determines the accessibility to its target biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methyl-5-nitro-1H-indazole typically involves the nitration of 4-methyl-1H-indazole followed by bromination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The bromination step involves the use of bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods: Industrial production of 7-bromo-4-methyl-5-nitro-1H-indazole may involve large-scale nitration and bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Bromo-4-methyl-5-nitro-1H-indazole can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group in 7-bromo-4-methyl-5-nitro-1H-indazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 7-Bromo-4-carboxy-5-nitro-1H-indazole.
Reduction: 7-Bromo-4-methyl-5-amino-1H-indazole.
Substitution: 7-(Substituted)-4-methyl-5-nitro-1H-indazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-5-nitro-1H-indazole
- 4-Methyl-5-nitro-1H-indazole
- 7-Bromo-4-chloro-1H-indazole
Comparison: 7-Bromo-4-methyl-5-nitro-1H-indazole is unique due to the presence of both a bromine atom and a nitro group on the indazole ring, which imparts distinct chemical reactivity and biological activity. Compared to 7-bromo-5-nitro-1H-indazole, the methyl group in 7-bromo-4-methyl-5-nitro-1H-indazole provides additional sites for chemical modification, enhancing its versatility in synthetic applications. The presence of the nitro group distinguishes it from 4-methyl-5-nitro-1H-indazole, offering different redox properties and biological interactions.
Eigenschaften
IUPAC Name |
7-bromo-4-methyl-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)6(9)2-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXHZXXRESXPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640011 | |
| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-46-9 | |
| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


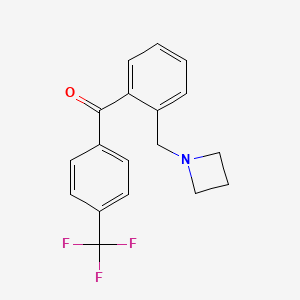

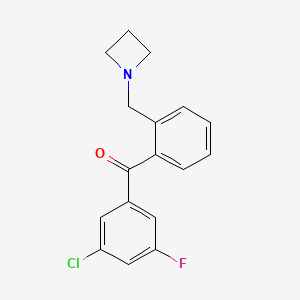
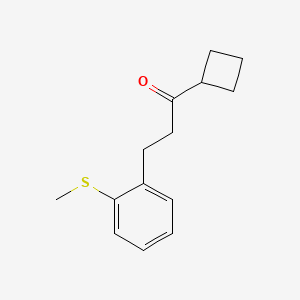
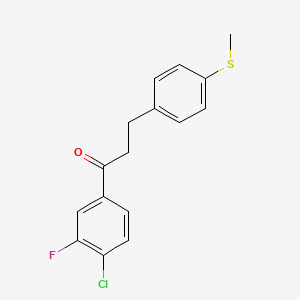
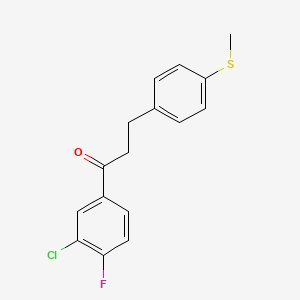
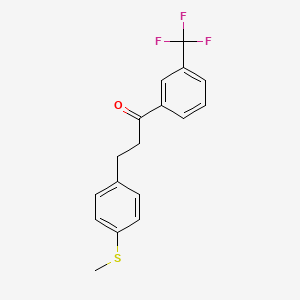
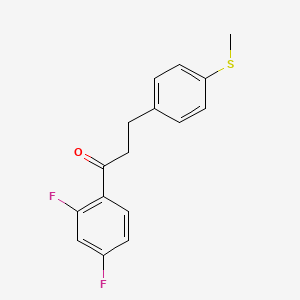
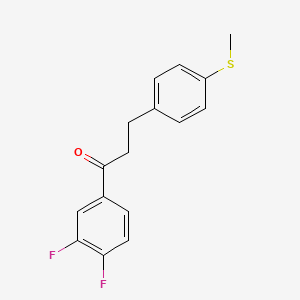

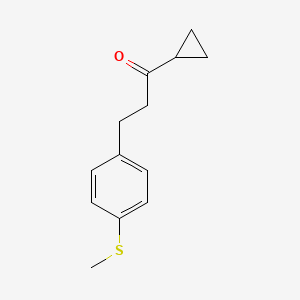
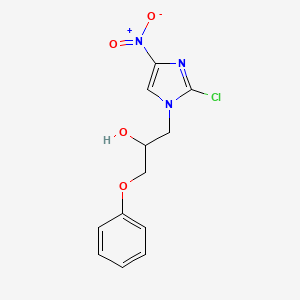
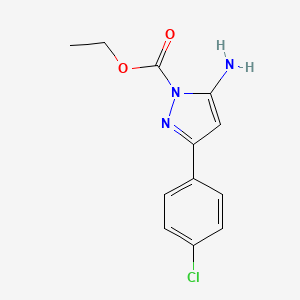
![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)
